molecular formula C18H22ClN3 B13764666 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride CAS No. 74758-30-8

1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride

Cat. No.: B13764666
CAS No.: 74758-30-8
M. Wt: 315.8 g/mol
InChI Key: OUDPROAEHMIBJK-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is known for its unique structure, which includes a phenyl group attached to an indole ring, and a dimethylaminoethylamino side chain. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride typically involves the reaction of 3-phenylindole with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethylamine: A related compound with a similar dimethylaminoethylamino side chain.

    3-Phenylindole: The parent compound from which 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride is derived.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

74758-30-8

Molecular Formula

C18H22ClN3

Molecular Weight

315.8 g/mol

IUPAC Name

dimethyl-[2-[(3-phenylindol-1-yl)amino]ethyl]azanium;chloride

InChI

InChI=1S/C18H21N3.ClH/c1-20(2)13-12-19-21-14-17(15-8-4-3-5-9-15)16-10-6-7-11-18(16)21;/h3-11,14,19H,12-13H2,1-2H3;1H

InChI Key

OUDPROAEHMIBJK-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCNN1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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